Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate
Description
Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate (CAS: 766548-58-7, C₁₁H₁₃NO₅) is a nicotinic acid derivative characterized by a pyridine ring substituted with methoxy groups at position 6 and a 2-methoxy-2-oxoethyl moiety at position 2. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and asymmetric catalysis due to its ester functionalities and electron-rich aromatic system . Its structural features, including the methyl ester and methoxy groups, contribute to its solubility in organic solvents like chloroform and ethyl acetate, as well as its reactivity in Pd(II)-catalyzed allylation reactions . Commercial availability notes purity levels of 95–98%, with synthesis typically involving multi-step organic transformations .
Properties
IUPAC Name |
methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-9-5-4-7(11(14)17-3)8(12-9)6-10(13)16-2/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEMUFALZUWBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 6-methoxy-2-nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis :
-
Biological Activity :
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions .
- Pharmaceutical Development :
- Agricultural Chemistry :
Data Tables
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Compound A ’s 2-methoxy-2-oxoethyl group introduces steric bulk and electron-withdrawing effects, enhancing its utility in enantioselective C–H activation reactions (e.g., Pd(II)-catalyzed allylation with 94% ee) .
- However, its synthesis yield (45%) is lower, suggesting challenges in amino group incorporation .
- Compound C ’s chloro substituent increases electrophilicity at position 2, making it reactive in nucleophilic substitutions. The ethyl ester may slow hydrolysis compared to methyl esters in Compound A .
- The trifluoromethyl group in Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate enhances metabolic stability but reduces solubility due to hydrophobicity, contrasting with Compound A’s balance of lipophilic and polar groups .
Analysis :
- Compound A demonstrates superior catalytic performance in asymmetric synthesis due to its oxoethyl group, which facilitates coordination with Pd(II) catalysts .
- Lower yields for Compound B highlight synthetic challenges in introducing amino groups, limiting scalability compared to ester-functionalized analogs like A .
Physicochemical Properties
Insights :
- Compound A’s ester groups enhance stability and solubility in organic media, making it preferable for catalytic reactions.
- The hydroxy group in Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate introduces pH-dependent solubility and instability under acidic conditions .
Biological Activity
Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The methoxy groups in the structure enhance electron donation capabilities, which are crucial for scavenging free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant properties, potentially preventing oxidative stress in cells .
- Anti-inflammatory Effects : The compound may inhibit key inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators .
- Antiproliferative Activity : Preliminary research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values are yet to be established .
Biological Activity Data
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antiproliferative | Targeting cancer cell lines |
Case Studies
- Antioxidant Potential : A study evaluated the antioxidant capacity of various methoxyphenols, showing that compounds with similar structures to this compound effectively reduced oxidative damage in cellular models .
- Anti-inflammatory Research : In a comparative analysis, derivatives of nicotinates demonstrated significant inhibition of inflammatory responses in vitro, suggesting that this compound could possess similar properties .
- Cancer Cell Line Testing : A recent investigation into the antiproliferative effects of methoxylated compounds revealed that certain derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells, indicating a potential therapeutic application for this compound .
Q & A
Q. What are the established synthetic routes for Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via esterification of nicotinic acid derivatives. A common method involves reacting nicotinic acid precursors with methyl bromoacetate in the presence of potassium carbonate and a quaternary ammonium salt catalyst under reflux in an aprotic solvent (e.g., DMF or acetonitrile). Key optimization parameters include:
Q. What spectroscopic techniques are recommended for structural characterization, and what critical data should be prioritized?
- NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.78 (dd, J = 2.1 Hz, 1H, pyridine-H), 3.88 (s, 3H, methoxy), and 3.76 (s, 4H, oxoethyl) .
- ¹³C NMR : Peaks at δ 170.1 (ester carbonyl) and 166.9 (nicotinate carbonyl) confirm functional groups .
- HPLC : Use an AD-H column with hexane/isopropanol (85:15) at 1.0 mL/min; retention times correlate with enantiomeric excess (e.g., 93% ee) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : NIOSH-approved respirators (e.g., P95), nitrile gloves, chemical safety goggles, and lab coats .
- Storage : Inert atmosphere, 2–8°C, away from oxidizing agents.
- Disposal : Avoid drainage; use neutralization protocols for esters .
Advanced Research Questions
Q. How can computational tools like SHELX enhance crystallographic analysis of derivatives of this compound?
SHELX programs (e.g., SHELXL) are critical for refining small-molecule crystal structures. Key steps include:
- Data Input : High-resolution X-ray diffraction data (≤1.0 Å).
- Refinement : Anisotropic displacement parameters for non-H atoms.
- Validation : Check for Twinning (SHELXD) and R-factor convergence (<5%) .
Example: SHELXPRO interfaces with macromolecular datasets, enabling analysis of π-π stacking interactions in nicotinate derivatives .
Q. What catalytic systems (e.g., Pd(II), In(OTf)₃) are effective for functionalizing this compound, and how do reaction mechanisms differ?
- Pd(II)-Catalyzed Allylation : Achieves atroposelective C-H activation. Use Pd(OAc)₂ (5 mol%) with chiral ligands (e.g., L-Proline) in DCE at 60°C. Yields reach 70% with E:Z selectivity >6:1 .
- In(OTf)₃-Mediated Cyclization : Facilitates β-carboline-imidazo[1,2-a]pyridine synthesis. Conditions: In(OTf)₃ (10 mol%), MeCN, 80°C, 8 hours. Monitor regioselectivity via LC-MS .
Q. How does the compound’s reactivity compare to structurally analogous nicotinate derivatives in biological assays?
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-Dependent Studies : Test across 0.1–100 µM ranges to identify therapeutic vs. toxic thresholds.
- Target Profiling : Use siRNA knockdowns to isolate pathways (e.g., NF-κB for anti-inflammatory activity) .
- Metabolite Analysis : LC-HRMS to detect hydrolyzed products (e.g., free nicotinic acid) that may alter bioactivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
